molecular formula C11H10BrNO2 B14816666 methyl 4-bromo-3-methyl-1H-indole-6-carboxylate

methyl 4-bromo-3-methyl-1H-indole-6-carboxylate

Cat. No.: B14816666
M. Wt: 268.11 g/mol
InChI Key: MUMNFBHWIQDZRZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-methyl-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the bromination of 3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The resulting bromoindole is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as antiviral, anticancer, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and carboxylate group play crucial roles in binding interactions and modulating biological activity. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate is unique due to the specific positions of the bromine, methyl, and carboxylate groups on the indole ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 4-bromo-3-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(11(14)15-2)3-8(12)10(6)9/h3-5,13H,1-2H3

InChI Key

MUMNFBHWIQDZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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